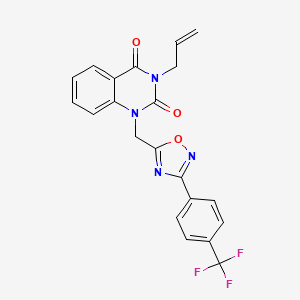

3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring an allyl group at the 3-position and a 1,2,4-oxadiazole moiety substituted with a 4-(trifluoromethyl)phenyl group at the 1-position. Quinazoline-diones are heterocyclic compounds widely investigated for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name |

3-prop-2-enyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O3/c1-2-11-27-19(29)15-5-3-4-6-16(15)28(20(27)30)12-17-25-18(26-31-17)13-7-9-14(10-8-13)21(22,23)24/h2-10H,1,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAYTBLHIJQDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be accomplished through a multi-step organic synthesis process. Key steps involve the construction of the quinazoline core, the introduction of the 1,2,4-oxadiazole moiety, and the final functionalization with the allyl group. Typical reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis techniques can be employed to enhance efficiency and yield. This process utilizes automated reactors, ensuring consistent reaction conditions and reducing human error. Solvent recovery systems and recycling protocols are integrated to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: Can be oxidized using agents like hydrogen peroxide.

Reduction: Undergoes reduction reactions in the presence of reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitutions at the allyl and trifluoromethyl phenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous or organic solvent.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products

Oxidation: Corresponding ketones or alcohols.

Reduction: Alcohol derivatives or dehalogenated products.

Substitution: Varied products based on the substituents introduced.

Biological Activity

The compound 3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule characterized by its unique structural features, which include a quinazoline core, a trifluoromethyl-substituted phenyl group, and an oxadiazole moiety. This intricate structure suggests a variety of potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 432.36 g/mol. Its IUPAC name is 3-prop-2-enyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione. The presence of the allyl group enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of quinazoline and oxadiazole compounds can act as effective antimicrobial agents. For instance, quinazoline derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacterial strains. In one study, compounds structurally similar to the target compound demonstrated moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 11 | 70 |

2. Antifungal Activity

The compound's oxadiazole component is known for its antifungal properties. Research indicates that similar compounds can inhibit the growth of fungi such as Candida albicans, providing a promising avenue for the development of antifungal agents .

3. Anticancer Potential

Quinazoline derivatives have been investigated for their anticancer properties. The structural modifications in the target compound may enhance its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing quinazoline and oxadiazole rings often interact with enzymes involved in DNA replication and repair processes.

- Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may facilitate interactions with cell membranes, leading to increased permeability and disruption of cellular integrity.

Case Studies

Research has highlighted several case studies where similar compounds were synthesized and evaluated for their biological activities:

- Antibacterial Evaluation : A series of quinazoline derivatives were synthesized and tested against various bacterial strains using the agar well diffusion method. Some derivatives exhibited significant activity comparable to standard antibiotics .

- Antifungal Screening : Compounds were screened for antifungal activity against Candida albicans, revealing that certain modifications led to enhanced efficacy .

- Cytotoxic Studies : In vitro studies demonstrated that specific derivatives could effectively induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Scientific Research Applications

The compound 3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with a quinazoline core, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group. The presence of the allyl group enhances its reactivity and may influence its interaction with biological targets. This compound has diverse applications in scientific research, including medicinal chemistry and material science.

Potential Applications

- Medicinal Chemistry Research indicates that this compound may exhibit a range of biological activities. Quinazoline derivatives are known for their pharmacological properties and diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory therapies . The unique structure of this compound, with its specific substitution pattern and the incorporation of the oxadiazole ring, may confer distinct biological activities and reactivity compared to other quinazoline derivatives, making it a promising candidate for further research in medicinal chemistry.

- Interaction Studies Interaction studies focus on how this compound interacts with various biological targets. These interactions may include enzyme inhibition, receptor binding, and effects on cell signaling pathways.

- ** বহুমুখী অ্যাপ্লিকেশন** The compound belongs to a class of compounds known for their diverse applications in scientific research. Its complex molecular structure, which includes an allyl group, a trifluoromethyl phenyl group, and a quinazoline core, contributes to its potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the construction of the quinazoline core, the introduction of the 1,2,4-oxadiazole moiety, and the final functionalization with the allyl group. Typical reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like palladium on carbon for hydrogenation steps. For industrial-scale production, continuous flow synthesis techniques can be employed to enhance efficiency and yield. This process utilizes automated reactors, ensuring consistent reaction conditions and reducing human error. Solvent recovery systems and recycling protocols are integrated to minimize waste and environmental impact.

Comparison with Similar Compounds

Pesticide Derivatives

Compounds :

- 3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Quinconazole)

- 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Fluquinconazole) (Pesticide Glossary: )

- Core Structure: Quinazolinone (vs. quinazoline-dione in the target compound).

- Key Substituents : Dichlorophenyl and triazole groups.

- Biological Activity : Fungicidal action via inhibition of ergosterol biosynthesis.

- Comparison: The target compound’s oxadiazole and trifluoromethyl groups replace the triazole and dichlorophenyl moieties. The electron-withdrawing CF₃ group in the target compound could enhance membrane permeability compared to dichlorophenyl’s steric bulk.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Properties

| Compound | LogP (Predicted) | Metabolic Stability | Key Functional Influence |

|---|---|---|---|

| Target Compound | ~3.5 (High) | High (Oxadiazole) | Enhanced membrane penetration |

| 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione | ~2.8 (Moderate) | Moderate | Improved solubility (Piperidine) |

| Quinconazole | ~4.0 (Very High) | Low (Triazole) | Steric hindrance (Dichlorophenyl) |

Research Findings and Implications

- Oxadiazole vs. Triazole : The oxadiazole ring in the target compound may improve oxidative stability compared to triazoles, which are prone to metabolic degradation .

- Trifluoromethyl vs. Halogenated Groups : The CF₃ group’s strong electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets, contrasting with dichlorophenyl’s steric effects .

- Quinazoline-dione vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.